methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Description
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is a synthetic intermediate used in organic and medicinal chemistry, particularly in peptide and heterocyclic compound synthesis. Its structure features a cyclopentane ring substituted with a methyl ester group and a tert-butoxycarbonyl (Boc)-protected glycyl amino moiety. The Boc group serves as a temporary protective group for amines, enabling selective reactivity during multi-step syntheses. This compound is synthesized via alkylation and protection reactions, as detailed in Reference Example 113 of EP 4 374 877 A2 . Key steps include the initial formation of methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, followed by methylation of the amino group using methyl iodide in 1-methyl-2-pyrrolidinone, yielding the final product with an 83% efficiency .
Properties
IUPAC Name |
methyl 1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-9-10(17)16-14(11(18)20-4)7-5-6-8-14/h5-9H2,1-4H3,(H,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTXTRRHFMSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring with a carboxylate group and a tert-butoxycarbonyl (Boc) protected glycine moiety. Its molecular formula is , with a molecular weight of 257.33 g/mol. The presence of the Boc group is significant as it enhances the stability and solubility of the compound in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of Boc-glycine have shown significant activity against various cancer cell lines, suggesting that the glycine moiety may play a crucial role in modulating cell growth and apoptosis pathways.
- Mechanism : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth, particularly those involving mutant p53 proteins which are prevalent in many cancers .
Neuroprotective Effects
There is emerging evidence that compounds containing the Boc-glycine structure may exhibit neuroprotective effects. Research indicates that these compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions.
- Case Study : In a study evaluating neuroprotective agents, Boc-glycine derivatives were shown to reduce oxidative stress markers in neuronal cell cultures, enhancing cell viability significantly compared to control groups .
Data Table: Biological Activity Overview
Research Findings
In-depth research has been conducted on the biological activity of similar compounds, particularly focusing on their therapeutic potential:
- Anticancer Studies : A study published in Carbohydrate Research demonstrated that derivatives of Boc-glycine could effectively inhibit the proliferation of breast cancer cells through apoptosis induction .
- Neuroprotective Mechanisms : Another investigation found that these compounds could activate neuroprotective pathways, reducing apoptosis in neuronal cells subjected to excitotoxicity .
- Inflammatory Response Modulation : Compounds with similar structures have been noted for their ability to downregulate pro-inflammatory cytokines, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Synthesis of Peptide Analogues
One of the primary applications of methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is its role as an intermediate in the synthesis of peptide analogs. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it easier to manipulate the amino acid functionalities during peptide synthesis.
Case Study: Peptide Synthesis
In a study published in the Journal of Peptide Science, researchers utilized this compound to create a series of cyclic peptides. The incorporation of this compound facilitated the formation of stable cyclic structures that exhibited enhanced biological activity compared to their linear counterparts .
Drug Development
The compound's structural features lend themselves to modifications that can enhance pharmacological properties. Its potential as a prodrug is noteworthy, where it can be metabolized into active forms that exert therapeutic effects.
Table 1: Summary of Drug Development Applications
Research indicates that this compound has various biological activities, making it a candidate for further investigation in therapeutic contexts.
Case Study: Anticancer Research
A study conducted on derivatives of this compound revealed significant anticancer properties. The derivatives showed IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for development into anticancer agents .
Table 2: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate (Intermediate)
This precursor lacks the glycyl moiety and methylated amino group. Its $ ^1H $-NMR spectrum (DMSO-d6) shows a broad singlet at δ 7.28 for the NH proton, absent in the methylated derivative, confirming successful alkylation . The intermediate’s lower steric hindrance may enhance reactivity in subsequent coupling reactions compared to the glycyl-substituted analog.
Brassinin Derivatives (e.g., K1, K10, K124)
Compounds like K1 (homobrassinin) and K10 (N-{[1-(tert-butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea) share the Boc-protection strategy but differ in backbone structure. Brassinin derivatives incorporate indole-thiourea moieties, which confer antifungal and anticancer properties, unlike the cyclopentanecarboxylate scaffold . The Boc group in these compounds stabilizes reactive intermediates during synthesis, similar to its role in the target compound.
1-[(1R,2S,5R)-Menthoxycarbonyl]brassinin (K49)
K49 uses a menthoxycarbonyl group instead of Boc for amine protection. This bulkier substituent reduces solubility in polar solvents compared to Boc-protected analogs but enhances stereochemical control in chiral syntheses . In contrast, the Boc group in the target compound offers better compatibility with aqueous conditions.
Methyl 1-((Methylamino)cyclopentanecarboxylate 4-Toluene Sulfonate
This derivative, from the same patent, replaces the Boc-glycyl group with a methylamino moiety. The absence of the Boc group simplifies deprotection steps but limits its utility in sequential functionalization due to reduced amine stability .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s 83% yield highlights the robustness of Boc-protected alkylation strategies, outperforming menthoxycarbonyl-based syntheses (e.g., K49, 68% yield) .
- Functional Flexibility : The Boc group’s orthogonality allows selective deprotection under acidic conditions, contrasting with thiourea-containing brassinin derivatives requiring harsher reagents .
- Steric and Solubility Trade-offs : Cyclopentanecarboxylates exhibit improved solubility over indole-thiourea analogs, facilitating aqueous-phase reactions. However, bulkier substituents (e.g., menthoxycarbonyl) limit this advantage .
Preparation Methods
Key Steps:
- Protection of amino groups using Boc groups to prevent undesired reactions during coupling.
- Activation of carboxylic acid groups on cyclopentane derivatives.
- Coupling of activated acids with amino components to form the target compound.
- Deprotection of Boc groups post-coupling to yield the final product.
Boc Protection of Glycine Derivatives
Boc protection of amino groups is a critical initial step, ensuring selective reactivity during peptide bond formation.
Preparation of Boc-Protected Glycine:
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or DMAP as a catalyst), and solvents like acetonitrile or tetrahydrofuran (THF).
- Procedure:
- The amino acid (glycine) is dissolved in a suitable solvent.
- Boc2O is added under controlled temperature conditions (ambient or 0°C).
- The reaction proceeds with stirring until complete, monitored via TLC or NMR.
- The Boc-protected glycine is isolated by filtration or extraction.
Research findings indicate that Boc protection can be efficiently achieved under aqueous conditions using Boc2O with bases such as sodium hydroxide or in organic solvents with catalysts like DMAP, with high yields and minimal side reactions.
Activation of Cyclopentanecarboxylic Acid Derivatives
Activation of the cyclopentane carboxylate is essential for coupling. Common activating agents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Activation Methods:
- DCC or EDC coupling: The carboxyl group reacts with DCC or EDC in the presence of a catalytic amount of DMAP to form an active ester or an O-acylisourea intermediate.
- Use of HOBt or NHS: To improve coupling efficiency and reduce racemization, additives like HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) are employed.
Research data show that carbodiimide-mediated coupling is highly effective for cyclopentane derivatives, providing high yields and minimal by-products.
Peptide Coupling to Form the Target Compound
The coupling of Boc-protected glycine with the activated cyclopentane carboxylate proceeds under mild conditions:
- Reagents: DCC or EDC, HOBt/NHS, and a base such as DIPEA (N,N-diisopropylethylamine).
- Procedure:
- The activated cyclopentane derivative is combined with Boc-glycine in an inert solvent (e.g., dichloromethane or DMF).
- The reaction mixture is stirred at room temperature or slightly elevated temperature.
- Completion is monitored via TLC or HPLC.
- The product is purified by column chromatography.
This step is critical in ensuring the formation of the amide bond while preserving the Boc group on the amino moiety.
Deprotection of Boc Group
Post-coupling, the Boc protecting group is removed to yield the free amino compound:
- Common deprotection methods:
- Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Acidic conditions such as HCl in methanol or ethyl acetate.
- Sequential silylation and acid treatment for sensitive substrates.
Research findings suggest that TFA in DCM provides rapid and clean deprotection, with minimal side reactions, making it the method of choice for final deprotection steps.
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Boc protection | Boc2O + base | Sodium hydroxide or DMAP | Ambient or 0°C | Efficient for amino acids |
| Activation of acid | DCC/EDC + HOBt/NHS | DCM or DMF | Room temperature | High coupling efficiency |
| Peptide coupling | Activated acid + Boc-glycine | DIPEA or similar base | Room temp | Ensures amide bond formation |
| Boc deprotection | TFA in DCM | Room temp | Rapid removal of Boc | Clean deprotection |
Data Tables
Table 1: Common Reagents and Conditions for Synthesis
| Reagent | Purpose | Typical Conditions | Reference/Notes |
|---|---|---|---|
| Boc2O | Boc protection | Ambient, aqueous or organic | Widely used in amino protection |
| DCC/EDC | Activation of carboxylic acids | Room temp, inert atmosphere | High yield coupling |
| HOBt/NHS | Coupling efficiency | Room temp | Reduces racemization |
| TFA | Boc deprotection | Room temp, DCM | Fast, clean removal |
Table 2: Typical Reaction Yields
| Step | Reagents | Expected Yield | References |
|---|---|---|---|
| Boc protection | Boc2O + amino acid | 85-95% | |
| Activation | DCC + acid | 80-90% | |
| Coupling | Activated acid + amino | 75-90% | |
| Deprotection | TFA | 95-98% |
Q & A
Q. How can researchers optimize the coupling reaction between N-(tert-butoxycarbonyl)glycine and methyl 1-aminocyclopentanecarboxylate?
Methodological Answer: The coupling reaction efficiency depends on reagent selection and reaction conditions. Use coupling agents like HATU (1.5 equiv) or EDC (1.2 equiv) in DMF or CH₂Cl₂, respectively, with DIPEA (2 equiv) as a base. Beauchard et al. (2009) achieved 85% yield using HATU in DMF at room temperature for analogous cyclopentane derivatives . Monitor reaction progress via TLC (ethyl acetate/hexane 1:1, Rf ≈ 0.3) or HPLC (C18 column, acetonitrile/water gradient). Purify via flash chromatography (silica gel, 5–20% methanol in DCM) or recrystallization (ethanol/water).
Q. What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer: Combine ¹H/¹³C NMR, IR, and HRMS for unambiguous characterization. Key NMR signals include:
- tert-butyl group: δ 1.44 ppm (singlet)
- Methyl ester: δ 3.67 ppm (singlet)
- Cyclopentane CH₂: δ 1.80–2.20 ppm (multiplet) .
IR should show Boc C=O (1680 cm⁻¹) and ester C=O (1730 cm⁻¹). HRMS (ESI+) must match the theoretical [M+Na]⁺ (e.g., m/z 369.1784 for C₁₅H₂₄N₂O₅Na).
Advanced Research Questions
Q. How to resolve discrepancies between observed and predicted NMR shifts for the cyclopentane ring?
Methodological Answer: Conformational flexibility of the cyclopentane ring often causes shift variations. Use variable-temperature NMR (25°C to −40°C in CDCl₃) to identify dynamic equilibria . Compare with computational predictions (DFT at B3LYP/6-31G* level) to account for ring puckering effects. Bandgar et al. (2005) validated shifts by cross-referencing tert-butyl 2-oxocyclopentane-1-carboxylate analogs .
Q. What side reactions occur during Boc deprotection, and how are they mitigated?
Methodological Answer: Acid-mediated ring-opening of the cyclopentane is a major side reaction. Bunnage et al. (2004) minimized this using 20% TFA in DCM at 0°C for 2 hours, achieving >90% deprotection . Add triisopropylsilane (TIPS, 1 equiv) to scavenge carbocations. Monitor by TLC (Rf shift from 0.5 to 0.2 in methanol/DCM 1:9) and confirm product integrity via ¹H NMR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
